Methyl-13C cyanide-15N
Overview
Description
Methyl-13C cyanide-15N, also known as acetonitrile-1-13C,15N, is a stable isotopically labeled compound. It is a derivative of acetonitrile where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling which allows for detailed structural and dynamic studies of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Methyl-13C cyanide-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetonitrile molecule. One common method is the reaction of 13C-labeled methyl iodide with 15N-labeled sodium cyanide under controlled conditions. The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle and incorporate stable isotopes. The process involves the use of isotopically enriched precursors and stringent reaction conditions to ensure high purity and yield of the labeled product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl-13C cyanide-15N undergoes various chemical reactions similar to its non-labeled counterpart, acetonitrile. These reactions include:
Oxidation: this compound can be oxidized to form acetic acid or its derivatives.
Reduction: It can be reduced to form ethylamine or other amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines in basic or neutral conditions.
Major Products Formed:
Oxidation: Acetic acid or its isotopically labeled derivatives.
Reduction: Ethylamine or other isotopically labeled amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Methyl-13C cyanide-15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures, dynamics, and interactions. The isotopic labeling allows for the observation of specific carbon and nitrogen atoms within a molecule.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon and nitrogen atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl-13C cyanide-15N exerts its effects is primarily through its use as a tracer in NMR spectroscopy. The isotopic labeling allows for the detailed study of molecular structures and dynamics by providing distinct signals for the labeled carbon and nitrogen atoms. This enables researchers to track the movement and interactions of these atoms within a molecule, providing valuable insights into the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl-13C cyanide-15N is unique due to its dual isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:
Acetonitrile-1-13C: Labeled only with carbon-13.
Acetonitrile-15N: Labeled only with nitrogen-15.
Sarcosine-13C3, 15N methyl ester hydrochloride: Another dual-labeled compound used in similar applications.
Compared to these compounds, this compound offers a more comprehensive labeling approach, allowing for the simultaneous observation of both carbon and nitrogen atoms within a molecule, thus providing more detailed and informative data in scientific studies.
Properties
IUPAC Name |
acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C#[15N] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480078 | |
Record name | Methyl-13C cyanide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.038 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-38-0 | |
Record name | Acetonitrile-2-13C-15N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1755-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-13C cyanide-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1755-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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